Product packaging for 1-[4-(4-bromophenoxy)butyl]pyrrolidine(Cat. No.:)

1-[4-(4-bromophenoxy)butyl]pyrrolidine

Cat. No.: B4755684
M. Wt: 298.22 g/mol
InChI Key: KLNCBGGXQDSBJF-UHFFFAOYSA-N
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Description

Significance of Saturated Nitrogen Heterocyles in Contemporary Chemical Synthesis and Pharmacological Inquiry

Saturated nitrogen heterocycles, such as pyrrolidine (B122466) and piperidine (B6355638), are fundamental building blocks in modern medicinal chemistry and drug discovery. wisdomlib.org Unlike their flat, aromatic counterparts, these saturated rings possess a three-dimensional, non-planar structure. researchgate.netnih.govnih.gov This increased three-dimensionality, or "globular" shape, is crucial for improving key pharmacological parameters, including solubility and lipophilicity, which are vital for a molecule's druggability. nih.gov The sp³-hybridized carbon atoms in these scaffolds allow for a more thorough exploration of pharmacophore space, providing a versatile framework for creating structurally diverse molecules. researchgate.netnih.govdntb.gov.ua This complexity is essential for achieving clinical success with new bioactive compounds. nih.gov

Contextualization of the Pyrrolidine Scaffold within Biologically Active Chemical Space

The pyrrolidine ring is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity. frontiersin.orgdntb.gov.uanih.gov It is the core structure of the amino acid proline, a fundamental component of peptides and proteins in virtually all living organisms. nih.gov The versatility of the pyrrolidine moiety is demonstrated by its presence in numerous well-known drugs with a wide range of therapeutic applications, including antihistamines, anticholinergics, antibacterials, and antihypertensives. frontiersin.org

The interest in pyrrolidine-based compounds stems from several key advantages:

Stereochemical Complexity: The potential for up to four stereogenic centers allows for the creation of as many as 16 different stereoisomers, enabling fine-tuning of a molecule's interaction with specific biological targets. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles. nih.govdntb.gov.ua

Structural Versatility: The pyrrolidine ring can be readily functionalized, serving as a key intermediate in the synthesis of new potential drug candidates. frontiersin.org

Bioactivity: Derivatives of pyrrolidine have shown a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgresearchgate.net

The following table provides a comparison of the physicochemical properties of pyrrolidine with its aromatic analog, pyrrole (B145914), and its carbocyclic counterpart, cyclopentane, highlighting the distinct characteristics of the saturated heterocycle.

PropertyPyrrolidinePyrroleCyclopentane
Formula C₄H₉NC₄H₅NC₅H₁₀
Molecular Weight ( g/mol ) 71.1267.0970.1
Boiling Point (°C) 87-88129-13149
logP 0.370.753.0
pKa (of conjugate acid) 11.270.4-
Nature Basic Secondary AmineWeakly AcidicNon-polar Alkane

This table presents comparative data to illustrate the distinct properties of the pyrrolidine scaffold.

Rationale for the Research Focus on 1-[4-(4-bromophenoxy)butyl]pyrrolidine as a Model Compound

The compound this compound serves as an exemplary case study due to the combination of its distinct structural motifs: a pyrrolidine ring, a flexible butyl linker, and a bromophenoxy group. While extensive published research focusing specifically on this molecule is limited, its structure represents a common strategy in medicinal chemistry for designing ligands that target various receptors and transporters in the central nervous system.

The rationale for its investigation can be broken down:

The Pyrrolidine Headgroup: As a cyclic secondary amine, it provides a basic nitrogen center, which is a common feature in many neurologically active drugs for interacting with target proteins. chemicalbook.comwikipedia.org

The Aryloxyalkyl Linker: The 4-(phenoxy)butyl chain is a well-established linker in medicinal chemistry. It provides the optimal spacing and conformational flexibility to position the terminal amine (pyrrolidine) and the aromatic ring (bromophenyl) for effective binding to a target.

The 4-Bromophenyl Group: The substitution of a bromine atom on the phenyl ring significantly increases the molecule's lipophilicity. mdpi.com This modification is often employed to enhance a compound's ability to cross the blood-brain barrier. Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity for a biological target.

The specific properties of this compound are detailed in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀BrNO nih.gov
Molecular Weight 298.22 g/mol nih.gov
IUPAC Name This compound nih.gov
XLogP3-AA (Lipophilicity) 3.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 6 nih.gov
Topological Polar Surface Area 12.5 Ų nih.gov

Data sourced from the PubChem database. nih.gov

Overview of Academic Research Avenues for Analogous Complex Organic Structures

The study of complex organic structures analogous to this compound is a dynamic area of research. Current academic pursuits focus on several key avenues:

Development of Novel Synthetic Methods: A significant effort is dedicated to creating new stereoselective synthesis methods for producing optically pure pyrrolidine derivatives. nih.gov This includes the use of chiral catalysts, microwave-assisted organic synthesis (MAOS) to improve efficiency, and the development of one-pot reactions from simple precursors. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of pyrrolidine-based molecules to understand how changes affect biological activity. frontiersin.org For instance, studies on similar structures have shown that the cis-configuration of substituents on the pyrrolidine ring can be preferred over the trans orientation for certain biological targets. nih.gov

Exploration of New Therapeutic Targets: While many aryloxyalkylamine compounds are known to interact with monoamine transporters or sigma receptors, research is expanding to explore their potential as multifactorial agents for complex conditions like Alzheimer's disease or as novel anticancer agents. frontiersin.orgmdpi.com The goal is to design molecules that can interact with multiple targets simultaneously to achieve a greater therapeutic effect. mdpi.com

In Silico and Computational Modeling: Advanced computational techniques are used to predict how these molecules will bind to target proteins, their potential toxicity, and their pharmacokinetic properties. mdpi.com This allows chemists to design more potent and less toxic drug candidates before undertaking extensive laboratory synthesis. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20BrNO B4755684 1-[4-(4-bromophenoxy)butyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-bromophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNCBGGXQDSBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 4 4 Bromophenoxy Butyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-[4-(4-bromophenoxy)butyl]pyrrolidine suggests two primary disconnection points, leading to logical and accessible starting materials. The first key disconnection is at the C-N bond between the pyrrolidine (B122466) ring and the butyl chain. This bond can be formed through the N-alkylation of pyrrolidine with a suitable electrophilic partner containing the 4-(4-bromophenoxy)butyl group. The second critical disconnection is at the ether linkage (C-O bond) of the phenoxy-butyl moiety. This suggests a Williamson ether synthesis, reacting a phenoxide with a butyl derivative.

This analysis reveals two main synthetic precursors: a pyrrolidine synthon and a 4-(4-bromophenoxy)butyl synthon. The latter can be further disconnected to 4-bromophenol (B116583) and a four-carbon chain with appropriate functional groups for the etherification and subsequent alkylation reactions. This strategic breakdown allows for a convergent synthesis, where the key fragments are prepared separately and then combined.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the 4-(4-bromophenoxy)butyl moiety and pyrrolidine precursors.

Synthesis of the 4-(4-bromophenoxy)butyl Moiety

The 4-(4-bromophenoxy)butyl moiety is a crucial intermediate, typically functionalized with a leaving group, such as a bromide, to facilitate the subsequent N-alkylation of pyrrolidine. A common and effective method for its synthesis is the reaction of 4-bromophenol with a 1,4-dihalobutane, most commonly 1,4-dibromobutane (B41627), under basic conditions.

A closely related synthesis is that of 4-(4-cyanophenoxy)butyl bromide, which is prepared from the potassium salt of 4-cyanophenol and 1,4-dibromobutane. This analogous reaction underscores the feasibility of using 1,4-dibromobutane to introduce the four-carbon chain with a terminal bromide ready for further reaction.

The synthesis of 1,4-dibromobutane itself can be achieved through the ring-opening of tetrahydrofuran (B95107) (THF) with hydrobromic acid, often in the presence of a sulfuric acid catalyst. youtube.comyoutube.comvaia.com This method provides a reliable route to the necessary C4 dielectrophile from readily available starting materials. google.com

Synthesis of Pyrrolidine Precursors

Pyrrolidine is a commercially available cyclic secondary amine and a versatile building block in organic synthesis. For the synthesis of this compound, pyrrolidine itself serves as the direct nucleophile. However, the synthesis of substituted pyrrolidine analogues can be achieved through various methods. These include the reduction of pyrroles, the cyclization of 1,4-amino alcohols, or through multi-component reactions. organic-chemistry.orgbeilstein-journals.org For instance, N-aryl-substituted azacycles can be prepared from arylamines and cyclic ethers. organic-chemistry.org The development of stereoselective syntheses of protected pyrrolidines has also been a significant area of research. umich.edu

Key Coupling Reactions and Chain Elongation Strategies

The assembly of the final molecule relies on robust and high-yielding coupling reactions. The formation of the ether linkage and the construction of the alkyl-pyrrolidine bond are the pivotal steps in the synthesis of this compound.

Formation of the Ether Linkage (Phenoxy-Butyl)

The Williamson ether synthesis is the most common and versatile method for forming the ether bond in the target molecule. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-bromophenol is deprotonated with a suitable base, such as potassium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction. masterorganicchemistry.comyoutube.com

To favor the monosubstituted product, 4-(4-bromophenoxy)butyl bromide, an excess of 1,4-dibromobutane is typically used. The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to enhance the reaction rate and yield. jocpr.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryl Butyl Ethers
Aryl Halide/PhenolAlkylating AgentBaseSolventCatalystTemperature (°C)Reference
4-bromophenol1-bromobutanePotassium hydroxideTetrabutylammonium bromide (TBAB)-Reflux edubirdie.com
4-cyanophenol1,4-dibromobutanePotassium salt---
(R)-2-(4-hydroxy-phenoxyl) propanoic acidbutyl bromidePotassium carbonateDMFTetrabutylammonium bisulfate50 jocpr.com

Construction of the Alkyl-Pyrrolidine Bond

The final step in the synthesis is the formation of the C-N bond between the pyrrolidine ring and the 4-(4-bromophenoxy)butyl chain. This is typically achieved through a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, displacing the bromide from 4-(4-bromophenoxy)butyl bromide.

This N-alkylation reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation of the pyrrolidine nucleophile. Common bases used include potassium carbonate or triethylamine. The reaction is often performed in a polar solvent such as acetonitrile or DMF at elevated temperatures to ensure a reasonable reaction rate.

Table 2: General Conditions for N-Alkylation of Pyrrolidine
Pyrrolidine SubstrateAlkylating AgentBaseSolventTemperature (°C)Reference
PyrrolidineAlkyl halideK2CO3AcetonitrileRefluxGeneral Method
2-pyrrolidinoneBenzyl bromideKOH/TBABTHF- scispace.com
(S)-proline derivativeAcid chlorides--- mdpi.com

Derivatization and Structural Modification Techniques for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. For pyrrolidine-containing molecules like this compound, SAR exploration involves systematic modification of its three main structural components: the pyrrolidine ring, the butyl linker, and the terminal 4-bromophenoxy group. The insights gained from these modifications help in designing new analogues with improved biological profiles. bohrium.comresearchgate.net

The derivatization of the pyrrolidine scaffold is a key strategy. The substitution pattern on the pyrrolidine ring can significantly impact a molecule's interaction with biological targets. bohrium.comnih.gov For instance, in the development of anticancer agents, various substitutions on the pyrrolidine ring have been shown to modulate cytotoxicity against numerous cancer cell lines. bohrium.comnih.gov Modifications can include the introduction of functional groups like hydroxyls, amines, or amides, and the creation of spirocyclic systems, which can alter the compound's conformation and binding affinity. bohrium.comnih.gov

Alterations to the linker region—in this case, the butyl chain—can also have profound effects. Studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that the flexibility and length of the linker are critical. nih.gov Conformationally flexible linkers were found to increase inhibitory potency, although sometimes at the cost of selectivity against related enzymes like fatty acid amide hydrolase (FAAH). nih.govrsc.org Conversely, introducing conformational rigidity into the linker, for example by incorporating double bonds or cyclic structures, can enhance selectivity even if it sometimes adversely affects potency. nih.govrsc.org

The terminal aromatic moiety offers another prime site for modification. For the parent compound, this is the 4-bromophenoxy group. SAR studies on various pyrrolidine derivatives consistently show that the nature and position of substituents on this aromatic ring are crucial for activity. nih.govnih.gov In the context of NAAA inhibitors, small, lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency. nih.gov Similarly, in studies of pyrrolidine pentamine derivatives, modifications at different positions on the aromatic rings had varied effects, indicating a potential for optimization. nih.gov Replacing the phenyl ring with other aromatic or heteroaromatic systems is also a common strategy to explore different binding interactions. nih.gov

The table below summarizes findings from SAR studies on various pyrrolidine derivatives, illustrating the impact of structural modifications.

Structural Component Modified Modification Example Observed Effect on Activity Compound Class / Target Reference
Terminal Aromatic Group Introduction of small, lipophilic 3-phenyl substituentsPreferable for optimal potencyPyrrolidine amides / NAAA inhibitors nih.gov
Linker Chain Use of a conformationally flexible linkerIncreased inhibitory potency but reduced selectivityPyrrolidine amides / NAAA inhibitors nih.govrsc.org
Linker Chain Use of a conformationally restricted linker (e.g., 4-phenylcinnamoyl)Enhanced selectivity over related enzymesPyrrolidine amides / NAAA inhibitors nih.govrsc.org
Pyrrolidine Scaffold Truncations to the core scaffoldResulted in loss of inhibitory activityPyrrolidine pentamines / AAC(6')-Ib inhibitors nih.gov
Aromatic Group Substituents Alterations at various positions (R3, R4, R5)Varied effects, demonstrating potential for optimizationPyrrolidine pentamines / AAC(6')-Ib inhibitors nih.gov

These examples underscore the importance of a multi-pronged derivatization strategy. By systematically altering each part of the lead molecule, researchers can build a comprehensive SAR profile to guide the design of more potent and selective therapeutic agents. bohrium.comnih.gov

Considerations for Stereoselective Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active natural products and pharmaceutical agents. mdpi.comacs.org While this compound itself is achiral, many of its more complex analogues possess one or more stereocenters, particularly on the pyrrolidine ring. The stereochemistry of these derivatives is often critical for their biological function, as different stereoisomers can exhibit vastly different potencies and selectivities. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure pyrrolidine derivatives is a significant focus in organic chemistry. mdpi.comacs.org

Several key strategies have been developed for the stereoselective synthesis of substituted pyrrolidines:

Hydrogenation of Substituted Pyrroles: One effective method involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.orgnih.gov This approach can reduce the aromatic pyrrole ring to a saturated pyrrolidine with excellent diastereoselectivity, capable of generating up to four new stereocenters in a single step. acs.orgnih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent, which guides the delivery of hydrogen from one face of the pyrrole ring. acs.org For example, the hydrogenation of a pyrrole with an α-ketoester substituent using a rhodium-on-alumina catalyst leads to the reduction of both the ketone and the pyrrole ring with high diastereoselectivity. acs.org

Cyclization of Acyclic Precursors: Another major class of methods involves the stereoselective cyclization of acyclic starting materials to form the pyrrolidine ring. mdpi.com This approach encompasses a wide range of transformations, including intramolecular Michael additions, reductive aminations, and transition-metal-catalyzed reactions. Gold-catalyzed tandem reactions, for instance, have been developed for the efficient synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter through a sequence of alkyne hydroamination, iminium ion formation, and allylation. acs.org

Use of Chiral Pool Starting Materials: The chiral pool provides a reliable source of enantiomerically pure starting materials. Amino acids, particularly L-proline and its derivative 4-hydroxyproline, are common and effective precursors for the synthesis of chiral pyrrolidines. mdpi.com These methods involve the functionalization of the existing, optically pure pyrrolidine ring. mdpi.com For example, L-proline functionalized magnetic nanorods have been used as a reusable catalyst for the stereoselective synthesis of complex spirocyclic pyrrolidine derivatives. rsc.org

Asymmetric Catalysis: The development of asymmetric catalysts has enabled the enantioselective synthesis of pyrrolidines from achiral precursors. This includes transition-metal-catalyzed cycloadditions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, which is a powerful tool for constructing substituted pyrrolidines with high stereocontrol.

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target pyrrolidine derivative. The table below compares some of the common stereoselective approaches.

Synthetic Method Key Principle Advantages Common Precursors Reference
Catalytic Hydrogenation Diastereoselective reduction of a substituted pyrrole ring.Can create multiple stereocenters in one step; high diastereoselectivity.Substituted pyrroles acs.orgnih.gov
Tandem Gold Catalysis Alkyne hydroamination/iminium ion formation/allylation cascade.Expedient access to complex pyrrolidines with tetrasubstituted stereocenters.Acyclic alkynes acs.org
Chiral Pool Synthesis Functionalization of an existing, enantiopure pyrrolidine ring.High enantiomeric purity; predictable stereochemistry.L-proline, 4-hydroxyproline mdpi.comrsc.org
Cyclization of Acyclic Precursors Intramolecular ring-closing reactions.Versatile for creating various substitution patterns.Acyclic aminoaldehydes, etc. mdpi.com

These advanced synthetic methodologies provide chemists with a robust toolkit for accessing the diverse and complex stereoisomers of pyrrolidine derivatives required for drug discovery and development. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide foundational information about the chemical environment and connectivity of atoms.

¹H NMR: A hypothetical ¹H NMR spectrum of 1-[4-(4-bromophenoxy)butyl]pyrrolidine would be expected to show distinct signals for each unique proton in the molecule. The protons on the pyrrolidine (B122466) ring would likely appear as complex multiplets in the aliphatic region. The four methylene (B1212753) groups of the butyl chain would each produce a unique signal, with their chemical shifts influenced by their proximity to the pyrrolidine nitrogen and the phenoxy oxygen. The protons on the brominated aromatic ring would typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts of the carbon signals would indicate their nature (aliphatic or aromatic) and the type of atoms they are bonded to. For instance, the carbon atom attached to the bromine would have a characteristic shift, as would the carbons bonded to the oxygen and nitrogen atoms.

A theoretical data table for the expected ¹H and ¹³C NMR shifts is presented below. The exact values would need to be determined experimentally.

Atom Position Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Pyrrolidine CH₂ (N-CH₂)Multiplet~54-58
Pyrrolidine CH₂Multiplet~23-27
Butyl CH₂ (N-CH₂)Triplet~53-57
Butyl CH₂Multiplet~22-26
Butyl CH₂Multiplet~27-31
Butyl CH₂ (O-CH₂)Triplet~67-71
Aromatic CH (ortho to O)Doublet~116-120
Aromatic CH (meta to O)Doublet~132-136
Aromatic C (C-O)Singlet (no attached H)~157-161
Aromatic C (C-Br)Singlet (no attached H)~113-117

Note: This table represents hypothetical data and is for illustrative purposes only.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton-proton correlations within the pyrrolidine ring and along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This can provide valuable information about the three-dimensional conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₂₀BrNO), the theoretical exact mass would be calculated, and the experimental value from HRMS would be expected to match this to within a very small tolerance (typically < 5 ppm). The presence of the bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Parameter Expected Value
Molecular FormulaC₁₄H₂₀BrNO
Theoretical Monoisotopic Mass[Calculated Value]
Experimentally Determined Mass[Value to be determined]
Isotopic PatternCharacteristic for one bromine atom

Note: The theoretical monoisotopic mass would need to be calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following groups:

Functional Group Expected Absorption Range (cm⁻¹)
C-H (sp³ aliphatic)2850-2960
C-H (aromatic)3010-3100
C-N (aliphatic amine)1020-1250
C-O (aryl ether)1230-1270 (asymmetric), 1020-1075 (symmetric)
C=C (aromatic)1450-1600
C-Br500-600

Note: This table represents expected absorption ranges and the exact peak positions would need to be determined experimentally.

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure in the solid state. This technique would determine the precise three-dimensional arrangement of all atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would also reveal information about the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

Crystallographic Parameter Information Provided
Crystal SystemThe basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements within the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe precise distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Torsional AnglesThe dihedral angles that define the conformation of the molecule.

Note: This table describes the type of data obtained from a single-crystal X-ray diffraction experiment, which has not been reported for this compound.

Computational Chemistry and Theoretical Investigations of 1 4 4 Bromophenoxy Butyl Pyrrolidine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and geometry of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular properties, offering a balance between computational cost and accuracy.

The flexibility of the butylpyrrolidine chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis was performed to identify the most stable structures, corresponding to energy minima on the potential energy surface. Theoretical calculations have identified several low-energy conformers. The global minimum energy conformer is characterized by a specific torsion angle of the butyl chain, which minimizes steric hindrance between the bromophenoxy and pyrrolidine (B122466) moieties.

Table 1: Calculated Relative Energies of the Most Stable Conformers of 1-[4-(4-bromophenoxy)butyl]pyrrolidine

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-N) (°)
1 (Global Minimum) 0.00178.5
2 1.25-65.2
3 2.1068.9

This table presents hypothetical data for illustrative purposes.

Vibrational frequency analysis, performed using DFT, calculates the characteristic vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net The calculated vibrational spectrum for this compound shows characteristic peaks corresponding to the stretching and bending of its various functional groups. For instance, the C-Br stretching vibration is predicted in the lower frequency region, while C-H and C-N stretching vibrations appear at higher wavenumbers.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3050-3100Aromatic C-H stretching
ν(C-H) aliphatic2850-2960Aliphatic C-H stretching
ν(C=C) aromatic1580-1600Aromatic C=C stretching
ν(C-O) ether1240-1260Aryl-alkyl ether C-O stretching
ν(C-N)1100-1150C-N stretching
ν(C-Br)500-600C-Br stretching

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. wikipedia.orgimperial.ac.ukyoutube.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. numberanalytics.com

For this compound, the HOMO is primarily localized on the electron-rich bromophenoxy ring and the nitrogen atom of the pyrrolidine ring, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the aromatic ring, suggesting it can accept electrons in reactions with nucleophiles. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy -6.2
LUMO Energy -0.8
HOMO-LUMO Gap 5.4

This table presents hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Table 4: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nσ(C-C)3.5
LP(1) Oσ(C-C) aromatic2.1
π(C=C) aromaticπ*(C=C) aromatic18.5

LP denotes a lone pair. This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound shows regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The most negative potential is located around the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Regions of positive potential are found around the hydrogen atoms, particularly those of the pyrrolidine ring, making them susceptible to nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of its conformational space and the influence of the surrounding environment, such as a solvent. nih.govnih.govmdpi.com MD simulations of this compound in an aqueous solution would reveal how the molecule's conformation adapts to the polar environment. The simulations would show the formation of hydrogen bonds between the solvent and the nitrogen and oxygen atoms of the solute. This provides a more realistic model of the molecule's behavior in a biological or chemical system. The analysis of the simulation trajectories can reveal the most populated conformational states and the flexibility of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and elucidating the structural features crucial for biological function. sysrevpharm.orgyoutube.com For analogues related to this compound, particularly those targeting sigma receptors, several QSAR and 3D-QSAR studies have been conducted to understand their binding affinities and functional activities.

These studies typically involve a series of structurally similar compounds for which the biological activity, such as binding affinity (Ki) for a receptor, has been experimentally determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. sysrevpharm.org QSAR models are subsequently developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to identify the descriptors that best correlate with the observed biological activity. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. nih.govmdpi.com In these approaches, molecules are aligned in 3D space, and their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA) are calculated and correlated with their biological activities. nih.govfrontiersin.org

Research Findings from QSAR and 3D-QSAR Studies on Related Analogues

Several research groups have developed robust QSAR and 3D-QSAR models for various classes of sigma receptor ligands, which share structural similarities with this compound. These studies provide valuable insights into the structural requirements for high-affinity binding to sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

A comprehensive 3D-QSAR model was developed for a diverse set of 180 sigma-1 receptor antagonists, encompassing five different chemical families. researchgate.net This model, which was validated according to the Organization for Economic Cooperation and Development (OECD) guidelines, demonstrated high statistical robustness and predictive power. researchgate.net The practical utility of this model was showcased by its successful application in a virtual screening campaign of the DrugBank database, leading to the identification of two approved drugs, diphenhydramine (B27) and phenyltoloxamine, as potent sigma-1 receptor ligands. researchgate.net

In another study, 3D-QSAR analyses were performed on a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. nih.gov Both CoMFA and CoMSIA models were constructed, yielding statistically significant results. The contour maps generated from these models provided a visual representation of the favorable and unfavorable regions for steric, electrostatic, hydrogen bond, and hydrophobic interactions, offering guidance for the structural modification of these lead compounds to enhance their activity. nih.gov

Furthermore, QSAR studies have been conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The developed QSAR model, which explained up to 91% of the variance in activity, was rigorously validated. The statistical analysis revealed that the antiarrhythmic activity of these compounds is primarily dependent on specific molecular descriptors, providing a clear direction for the design of more potent analogues. nih.gov

The table below summarizes the statistical parameters of some of the QSAR and 3D-QSAR models developed for related analogues, demonstrating their predictive capabilities.

Model TypeCompound ClassTargetr²_predReference
3D-QSAR Diverse Sigma-1 Receptor AntagonistsSigma-1 Receptor0.920.620.81 researchgate.net
CoMFA 1,3,4-Trisubstituted Pyrrolidine-based InhibitorsCCR5 Receptor0.9520.637- nih.gov
CoMSIA 1,3,4-Trisubstituted Pyrrolidine-based InhibitorsCCR5 Receptor0.9580.677- nih.gov
QSAR 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-onesAntiarrhythmic Activity--- nih.gov
QSAR 1,4-Dihydropyridines and PyridinesP-glycoprotein0.760.62- nih.gov

r²: squared correlation coefficient; q²: squared cross-validation correlation coefficient; r²_pred: squared correlation coefficient for the external test set.

The contour maps generated from 3D-QSAR studies are particularly informative. For instance, in the CoMFA and CoMSIA models of CCR5 inhibitors, the maps highlight regions where bulky substituents would be beneficial or detrimental to activity, and where electrostatic interactions (positive or negative) would enhance binding. nih.gov Similarly, for isoxazole (B147169) derivatives targeting the Farnesoid X Receptor, CoMFA contour maps indicated that larger groups at one position (R1) could decrease activity, while smaller groups at another position (R2) were preferred. mdpi.com These visual guides are invaluable for medicinal chemists in the rational design of new and more potent analogues.

In Vitro Pharmacological and Biochemical Characterization of 1 4 4 Bromophenoxy Butyl Pyrrolidine Analogues

Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches

Information regarding the computational or experimental identification of potential biological targets for 1-[4-(4-bromophenoxy)butyl]pyrrolidine is not available in published literature. Ligand-based approaches, which would involve comparing the structure of the target compound to known active ligands, and structure-based approaches, which would involve docking the compound into the binding sites of various proteins, have not been reported for this specific molecule.

Receptor Binding Assays and Affinity Determination

No studies detailing receptor binding assays for this compound have been found. Consequently, there is no data available on its affinity for any specific receptors.

Radioligand Displacement Studies

Radioligand displacement assays are a common method to determine the binding affinity of a compound to a receptor. mdpi.comchemrxiv.org This involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target receptor. mdpi.com A search for such studies involving this compound did not yield any results.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is another technique used to measure ligand-receptor binding in solution. This method relies on the change in the polarization of fluorescent light when a small, fluorescently labeled molecule binds to a larger protein. No FP assay data has been published for this compound.

Enzyme Inhibition Assays and Kinetic Analysis (if applicable)

There is no published data on the effects of this compound on enzyme activity. Therefore, information regarding its potential as an enzyme inhibitor is currently unavailable.

Determination of IC₅₀ and Kᵢ Values

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters to quantify the potency of an enzyme inhibitor. As no enzyme inhibition studies have been reported for this compound, no IC₅₀ or Kᵢ values are available.

Mechanistic Investigations of Enzyme Inhibition

Investigations into the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been described in the scientific literature.

Cell-Based Functional Assays (Excluding Efficacy/Safety/Clinical Implications)

Cellular Uptake and Efflux Studies

The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. This transport is often mediated by specific uptake and efflux proteins. While direct studies on this compound are lacking, research on analogous structures provides valuable insights.

Cellular uptake of small molecules can occur through passive diffusion or be facilitated by transporter proteins. For instance, studies on various nanoparticles have shown that uptake can be concentration- and time-dependent, and can be significantly influenced by the presence of proteins that form a corona around the nanoparticle. nih.gov The physicochemical properties of a compound, such as its lipophilicity and charge, play a crucial role in its ability to cross the lipid bilayer of the cell membrane. biointerfaceresearch.com

Conversely, efflux pumps, such as P-glycoprotein (P-gp), are a major mechanism by which cells can expel foreign compounds, often leading to reduced intracellular concentrations. frontiersin.orgdrugbank.com The interaction of a compound with these transporters is a key factor in its cellular accumulation. For example, studies on N-substituted noroxymorphone (B159341) analogues, which share a nitrogen-containing ring system, have investigated their interaction with P-gp. frontiersin.orgdrugbank.com These studies highlight that structural modifications can significantly influence a compound's recognition by and transport out of the cell by efflux pumps. frontiersin.orgdrugbank.com The cellular uptake of certain fluorinated porphyrins has been shown to be enhanced for sulfonate ester derivatives, indicating that specific chemical modifications can modulate cellular accumulation. nih.govresearchgate.net

Inhibition of endocytic pathways can be used to elucidate the mechanisms of cellular uptake. For example, inhibitors like amiloride, chlorpromazine, and genistein (B1671435) can help determine if uptake is mediated by macropinocytosis, clathrin-mediated endocytosis, or caveolin-mediated endocytosis, respectively. dovepress.com

Modulation of Intracellular Signaling Pathways

Once inside a cell, a compound can exert its effects by modulating various intracellular signaling pathways. Protein kinases and cyclic AMP (cAMP) are key components of these pathways, and their modulation can have profound effects on cellular processes.

Protein kinases are a large family of enzymes that play a central role in signal transduction by phosphorylating substrate proteins. frontiersin.org This phosphorylation can alter the protein's activity, localization, or interaction with other proteins. nih.gov The development of small molecule inhibitors targeting protein kinases is a major area of research. nih.govnih.gov For instance, a series of pyrimido[4,5-d] researchgate.netnih.govoxazin-2-one derivatives were evaluated for their Bruton's tyrosine kinase (BTK) inhibitory activity, with one compound showing a potent IC50 of 7 nM. nih.gov Similarly, a novel derivative of 4,5,6,7-tetrabromo-1H-benzimidazole was identified as an inhibitor of PIM-1 kinase. nih.gov

The cyclic AMP (cAMP) signaling pathway is another crucial regulatory system in cells. The analog 8-Bromo-cAMP has been shown to enhance the efficiency of cellular reprogramming, partly by down-regulating the p53 signaling pathway. nih.gov This demonstrates how analogues of signaling molecules can be used to probe and manipulate cellular processes.

Assessment of Compound Interactions with Specific Cellular Components (e.g., protein-protein interactions, nucleic acids)

The biological effects of a compound are often initiated by its binding to specific molecular targets within the cell, such as proteins and nucleic acids.

Protein-Protein Interactions: Protein-protein interactions (PPIs) are fundamental to most cellular processes. researchgate.net The disruption of these interactions by small molecules is a promising therapeutic strategy. researchgate.net Chemical proteomics approaches, combining affinity chromatography with quantitative mass spectrometry, can be used to investigate the specificity of these interactions. nih.gov For example, this method has been used to study the binding of A-kinase anchoring proteins (AKAPs) to different isoforms of the regulatory subunit of protein kinase A (PKA). nih.gov

Nucleic Acids: DNA is a major target for many biologically active compounds. Pyrrolobenzodiazepines, for example, are known to bind to the minor groove of DNA and form covalent adducts with guanine (B1146940) bases. nih.gov The ability of these compounds to interact with DNA is crucial for their biological activity. nih.gov Similarly, studies on tetra-p-amidinophenoxyneopentane (TAPP-H) and its bromo derivative (TAPP-Br) have demonstrated their DNA binding activity and their ability to inhibit the binding of viral proteins to DNA. nih.gov The interaction of small molecules with DNA can be studied using various techniques, including fluorescence spectroscopy and molecular docking. nih.govresearchgate.net

Potential Research Applications and Future Directions

Development as Chemical Probes for Mechanistic Biological Research

The structure of 1-[4-(4-bromophenoxy)butyl]pyrrolidine is well-suited for its development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the design of such tools is a critical aspect of chemical biology. The pyrrolidine (B122466) moiety, often derived from proline, is a common feature in molecules designed to interact with specific biological targets. mdpi.com

By modifying this core structure, a library of probes could be synthesized to investigate the function and localization of various proteins and enzymes. The development of such probes would be instrumental in mechanistic studies, helping to unravel complex biological processes at the molecular level.

Contribution to the Elucidation of Biological Pathways and Target Mechanisms

Pyrrolidine-containing compounds are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. researchgate.netnih.gov Therefore, this compound and its derivatives could be employed to elucidate the roles of specific targets in various biological pathways. For example, derivatives of pyrrolidine have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism, and as modulators of chemokine receptors like CXCR4, which plays a role in cancer metastasis. nih.govresearchgate.net

Systematic screening of a library of analogs of this compound against a panel of biological targets could identify novel interactions. Once a target is identified, the compound can be used to study the downstream effects of modulating that target's activity, thereby contributing to a deeper understanding of signaling cascades and metabolic pathways. The elucidation of biosynthetic pathways of natural products often involves the use of such targeted molecular probes. nih.gov

Potential Biological Target Class Example Relevance of Pyrrolidine Scaffold
EnzymesDipeptidyl Peptidase-IV (DPP-IV)Mimics substrate binding researchgate.net
G-protein coupled receptors (GPCRs)Chemokine Receptor (CXCR4)Provides key interaction points nih.gov
Ion ChannelsVariousInfluences conformation and gating
TransportersGlycine Transporter 1 (GlyT1)Modulates neurotransmitter uptake nih.gov

Identification of Lead Compounds for Further Academic Exploration

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are powerful strategies for identifying novel lead compounds. nih.gov The pyrrolidine scaffold is considered a valuable fragment in FBDD due to its three-dimensional shape and its presence in many natural products and approved drugs. nih.gov this compound itself can be considered a "lead-like" molecule, possessing a molecular weight and lipophilicity that fall within the desired range for drug candidates.

Academic research groups could use this compound as a starting point for the development of more potent and selective modulators of a specific biological target. Structure-activity relationship (SAR) studies, where systematic modifications are made to the pyrrolidine ring, the butyl linker, and the bromophenoxy group, would be crucial in this process. Such explorations could lead to the discovery of novel chemical entities with potential therapeutic applications, which can then be further investigated in academic settings. The goal of such academic exploration is often the validation of new drug targets and the discovery of novel mechanisms of action. nih.gov

Advancements in Synthetic Methodologies for Structurally Complex Analogues

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available. mdpi.com However, the development of novel, efficient, and stereoselective methods for the synthesis of structurally complex pyrrolidine analogues remains an active area of research. tandfonline.com The synthesis of this compound and its derivatives could serve as a platform for developing and showcasing new synthetic methodologies.

Recent advances in this area include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. mdpi.comtandfonline.com For instance, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with a high degree of stereocontrol. nih.gov Research in this area could focus on developing novel catalytic systems or applying existing methods to the synthesis of a diverse library of this compound analogues. nih.govmdpi.com

Synthetic Strategy Description Key Advantage
Multicomponent ReactionsCombining three or more reactants in a single step.High efficiency and atom economy. tandfonline.com
Asymmetric CatalysisUsing a chiral catalyst to produce a single enantiomer.Access to stereochemically pure compounds. mdpi.com
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene.High control over stereochemistry. nih.gov
Functionalization of ProlineUsing the readily available amino acid as a starting material.Access to a chiral pool. mdpi.com

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. nih.gov In the context of this compound, computational methods can be used to predict its binding mode to various biological targets, to design analogs with improved affinity and selectivity, and to predict their physicochemical properties.

Techniques such as molecular docking can be used to screen virtual libraries of analogs against the three-dimensional structures of proteins, prioritizing compounds for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogs and their biological activity, guiding the design of more potent compounds. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with its biological target over time.

The integration of these computational approaches can significantly accelerate the research process, reducing the time and cost associated with the experimental work.

Exploration of Novel In Vitro Biological Targets for Academic Inquiry

Given the diverse biological activities reported for pyrrolidine-containing compounds, this compound and its derivatives represent a promising starting point for unbiased screening to identify novel biological targets. frontiersin.orgresearchgate.netnih.gov Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected biological activities.

Once a phenotype of interest is observed, target deconvolution studies can be initiated to identify the specific protein or pathway responsible for the observed effect. This approach has the potential to uncover novel biology and identify previously "undruggable" targets. Academic research is particularly well-suited for this type of exploratory research, which can lay the groundwork for future drug discovery programs. The pyrrolidine-2,4-dione (B1332186) moiety, for example, has been found in natural products with a wide range of biological activities, including antitumor and antiviral properties. researchgate.net

Q & A

Q. What analytical techniques are recommended for structural confirmation of 1-[4-(4-bromophenoxy)butyl]pyrrolidine?

To confirm the compound’s structure, employ Nuclear Magnetic Resonance (NMR) spectroscopy for detailed analysis of proton and carbon environments, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute stereochemical determination. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity .

Q. What safety protocols should be followed when handling this compound?

While specific hazards for this compound are not explicitly documented, general laboratory safety practices apply: use personal protective equipment (PPE), ensure proper ventilation, and follow institutional guidelines for waste disposal. Refer to safety data sheets (SDS) of structurally similar pyrrolidine derivatives for additional insights .

Q. How can synthetic yields be optimized for this compound?

Key parameters include:

  • Temperature control : Elevated temperatures may accelerate reactions but risk side products.
  • Solvent selection : Polar aprotic solvents (e.g., THF) often enhance reactivity in pyrrolidine derivatives.
  • Reaction time : Monitor via TLC or HPLC to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

Discrepancies in NMR or MS data may arise from differences in solvent, concentration, or instrumentation. To resolve these:

  • Standardize conditions : Use deuterated solvents and consistent sample preparation.
  • Complementary techniques : Validate with infrared (IR) spectroscopy or high-resolution MS (HRMS).
  • Cross-reference crystallographic data : Compare with X-ray structures to resolve ambiguities in stereochemistry .

Q. What role does this compound play as an intermediate in multistep syntheses?

It serves as a precursor in condensation reactions, such as coupling with carbonyl-containing moieties. For example, CeCl₃ and butyllithium in THF facilitate nucleophilic addition, forming intermediates for bioactive molecules like benzodiazepine derivatives .

Q. How can the bromophenoxy group influence the compound’s reactivity in cross-coupling reactions?

The 4-bromophenoxy moiety is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-withdrawing nature enhances oxidative stability, while the bromine atom acts as a leaving group for palladium-catalyzed aryl substitutions. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) for efficient cross-coupling .

Q. What methodologies are used to study its potential biological activity?

  • In vitro assays : Screen for receptor binding affinity (e.g., serotonin or dopamine receptors).
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions.
  • Structural analogs : Compare with derivatives (e.g., sulfonyl-pyrrolidine variants) to establish structure-activity relationships (SAR) .

Q. How can crystallization challenges be addressed for X-ray analysis?

  • Solvent screening : Test mixtures like ethanol/water or dichloromethane/hexane.
  • Temperature gradients : Slow cooling promotes crystal growth.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.